molecular formula C19H19N3O3 B11998581 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide CAS No. 767310-69-0

4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

Cat. No.: B11998581
CAS No.: 767310-69-0
M. Wt: 337.4 g/mol
InChI Key: YQXGAOKCMZOVDM-QRJSFIJRSA-N
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Description

4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide: , also known by its chemical formula C19H19N3O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. Subsequent cyclization with an appropriate aldehyde yields the final product.

Reaction Conditions::

    4-Methoxybenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or ethanol).

  • Cyclization occurs with an aldehyde (e.g., benzaldehyde or cinnamaldehyde ).

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially yielding various derivatives.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

    Substitution: Nucleophilic substitution using or .

Major Products:: The major products depend on the specific reaction conditions and substituents used.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential antitumor and anti-inflammatory properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth and inflammation.

Comparison with Similar Compounds

While there are related compounds, the unique combination of the methoxy group, hydrazino moiety, and benzamide backbone sets 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide apart.

Similar Compounds::

Properties

CAS No.

767310-69-0

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-methoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-25-17-11-9-16(10-12-17)19(24)20-14-18(23)22-21-13-5-8-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b8-5+,21-13+

InChI Key

YQXGAOKCMZOVDM-QRJSFIJRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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